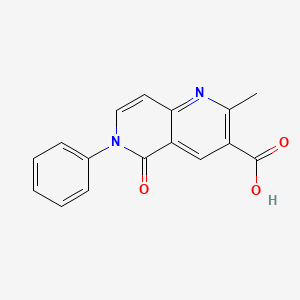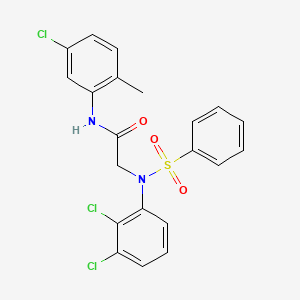
2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid, also known as NOR, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting it can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Mecanismo De Acción
2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid inhibits PARP by binding to the enzyme's catalytic domain. PARP plays a crucial role in DNA repair, and inhibiting it leads to the accumulation of DNA damage, which can be lethal to cancer cells. In addition, 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to induce DNA damage by inhibiting the repair of DNA double-strand breaks.
Biochemical and Physiological Effects:
2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to induce apoptosis (programmed cell death) in several cancer cell lines. It has also been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and lung cancer cells. 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to enhance the cytotoxicity of several chemotherapeutic agents and radiation therapy. In addition, 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to sensitize cancer cells to immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is its potent and selective inhibition of PARP. This makes it a useful tool for studying the role of PARP in DNA repair and cancer therapy. However, one limitation of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid. One direction is the development of new analogs of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid with improved solubility and potency. Another direction is the investigation of the role of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, the use of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid in clinical trials for the treatment of cancer is an important future direction.
Métodos De Síntesis
The synthesis of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid involves a multi-step process that starts with the reaction of 2,6-dichloro-4-phenylpyridine with methylamine to form 2-methyl-4-phenylpyridine. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding diester, which is then hydrolyzed to yield 2-methyl-4-phenylpyridine-3-carboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-picoline to yield 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the cytotoxicity of several chemotherapeutic agents, including temozolomide, cisplatin, and doxorubicin. 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has also been shown to enhance the cytotoxicity of radiation therapy in several cancer cell lines. In addition, 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to sensitize cancer cells to immunotherapy by increasing the expression of programmed death-ligand 1 (PD-L1).
Propiedades
IUPAC Name |
2-methyl-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-12(16(20)21)9-13-14(17-10)7-8-18(15(13)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSJQOKRERVOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![N-cyclopentyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5144542.png)
![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)





![1-amino-3-[(2-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5144631.png)
![ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5144640.png)
![1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)